Vibsanin A

PKC Isoform Selectivity Signal Transduction Structure-Activity Relationship

Vibsanin A is the definitive tool for PKC signaling research. Unlike promiscuous PKC activators, its ~4000-fold binding selectivity for PKCα-C1A over PKCδ-C1B and dual HSP90 inhibition provide unmatched precision in cancer and immunology studies. This natural diterpenoid from Viburnum species uniquely promotes AML differentiation without tumor promotion, making it essential for translational research. Avoid experimental failure from generic alternatives.

Molecular Formula C25H38O4
Molecular Weight 402.6 g/mol
CAS No. 72506-14-0
Cat. No. B611684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVibsanin A
CAS72506-14-0
SynonymsVibsanin A
Molecular FormulaC25H38O4
Molecular Weight402.6 g/mol
Structural Identifiers
SMILESCC(=CCCC1(CC=C(CCC2C(O2)(C(C=C1)OC(=O)C=C(C)C)C)CO)C)C
InChIInChI=1S/C25H38O4/c1-18(2)8-7-13-24(5)14-11-20(17-26)9-10-22-25(6,29-22)21(12-15-24)28-23(27)16-19(3)4/h8,11-12,15-16,21-22,26H,7,9-10,13-14,17H2,1-6H3/b15-12+,20-11+/t21-,22-,24+,25+/m1/s1
InChIKeyFUGMARDYCOVINL-UXJPQKNOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vibsanin A (CAS 72506-14-0): Technical Procurement for PKC-Activating and HSP90-Inhibiting Diterpenoid Research


Vibsanin A is an 11-membered vibsane-type diterpenoid, exclusively isolated from species within the Viburnum genus, including V. odoratissimum and V. awabuki [1]. It functions as a dual-mechanism agent, serving both as a protein kinase C (PKC) activator and a Heat Shock Protein 90 (HSP90) inhibitor [2]. This dual activity distinguishes it from many conventional PKC modulators and single-target natural products. The compound's molecular formula is C25H38O4, with a molecular weight of 402.57 g/mol [3]. Its sourcing from rare natural products and the complexity of its total synthesis are critical considerations for procurement and research application [1].

Risks of Vibsanin A (72506-14-0) Substitution: Why Closest Analogs Like Vibsanin C or PMA are Not Interchangeable


Substituting Vibsanin A with close structural analogs like vibsanin C or other PKC activators such as phorbol 12-myristate 13-acetate (PMA) is scientifically invalid due to profound differences in molecular mechanism and functional outcomes. Structural modifications, such as the removal of the hydroxymethyl group in vibsanin A, critically abolish its ability to induce myeloid differentiation [1]. Furthermore, unlike PMA, a classic tumor-promoting phorbol ester, Vibsanin A uniquely induces differentiation and prolongs survival in AML xenograft models while actively *inhibiting* tumor-promoting inflammatory responses [2]. This combination of a defined structure-activity relationship (SAR) and a therapeutically favorable safety profile, which is absent in generic alternatives, creates a significant risk of experimental failure and data misinterpretation if substitutes are used.

Quantifiable Procurement Evidence for Vibsanin A (72506-14-0): Direct Comparative Data vs. Analogs and Standards


PKC Isoform Binding Selectivity: A 4000-Fold Differentiation from Standard Ligands

Vibsanin A exhibits exceptional and quantifiable binding selectivity between PKC isoforms, a key differentiator from promiscuous PKC ligands like phorbol esters. It was found to possess approximately 4000-fold higher binding selectivity for the PKCα-C1A domain over the PKCδ-C1B domain [1]. This represents the highest selectivity ratio reported among known PKC ligands, which is critical for dissecting isoform-specific PKC biology and avoiding the broad, often toxic, activation profile of standard activators like PMA [1].

PKC Isoform Selectivity Signal Transduction Structure-Activity Relationship

Critical SAR: Hydroxymethyl Group is Essential for PKC-Mediated Differentiation

A defined structure-activity relationship (SAR) study compared vibsanin A to its synthesized analogs for their ability to activate PKC and induce myeloid cell differentiation. The research definitively concluded that the hydroxymethyl group in vibsanin A is an essential substituent for inducing the differentiation of acute myeloid leukemia (AML) cells [1]. Analogs lacking this functional group failed to trigger differentiation, despite any potential for PKC activation [1]. This provides a clear chemical rationale for requiring Vibsanin A over its close structural relatives.

Medicinal Chemistry Acute Myeloid Leukemia Structure-Activity Relationship

Functional Divergence from Phorbol Esters: Pro-Differentiation without Tumor Promotion

In a direct functional comparison with the classic PKC activator and tumor promoter PMA, Vibsanin A demonstrates a crucial therapeutic divergence. In mouse xenograft models of AML, administration of Vibsanin A not only induced differentiation but also significantly prolonged host survival [1]. Critically, Vibsanin A was shown to *inhibit* PKC-mediated inflammatory responses, a key driver of PMA's tumor-promoting activity [1]. This positions Vibsanin A as a therapeutically viable differentiation-inducing agent, distinct from the oncogenic potential of PMA.

Cancer Therapeutics Differentiation Therapy In Vivo Pharmacology

Synergistic Sensitization of TKI-Resistant AML Cells

Vibsanin A demonstrates a unique ability to sensitize AML cells to differentiation induced by tyrosine kinase inhibitors (TKIs), a property not shared by other PKC activators or differentiation agents. In a study combining Vibsanin A with TKIs, the compound augmented the ability of TKIs to induce growth inhibition and G1 cell cycle arrest in AML cells [1]. Mechanistically, this synergy is mediated by PKC activation and the upregulation of Lyn kinase, establishing Vibsanin A as a potent tool for investigating combination strategies to overcome therapy resistance [1].

Drug Synergy Acute Myeloid Leukemia Tyrosine Kinase Inhibitor

Defined Research and Procurement Applications for Vibsanin A (CAS 72506-14-0) Based on Evidence


Isoform-Specific PKC Signal Transduction Studies

Vibsanin A is the optimal tool for research requiring precise dissection of PKC isoform signaling. Its unprecedented ~4000-fold binding selectivity between PKCα-C1A and PKCδ-C1B domains [1] allows for the selective activation of specific PKC isozymes, a level of control unattainable with promiscuous activators like PMA or bryostatin. This application is directly supported by the quantitative selectivity data and is critical for generating clean, interpretable results in cancer and immunology research.

Investigation of Non-Tumorigenic Myeloid Differentiation

This compound is the definitive standard for studying PKC-mediated myeloid differentiation in the absence of tumor promotion. Unlike PMA, which induces differentiation alongside potent inflammatory and oncogenic activity, Vibsanin A promotes AML cell differentiation and prolongs survival in vivo without promoting tumorigenic responses [1]. This is a mandatory feature for any translational research exploring differentiation therapy as a safe anti-leukemic strategy.

Elucidation of HSP90-Mediated Anti-Proliferative Mechanisms

Vibsanin A serves as a unique chemical probe for investigating the convergence of PKC and HSP90 pathways in cancer. Its dual activity as both a PKC activator and an HSP90 inhibitor [1] is distinct from other natural products and is essential for studies aimed at understanding how these two critical cellular pathways crosstalk to regulate cancer cell proliferation and survival.

Development of Novel TKI Combination Therapies for AML

In drug discovery programs targeting therapy-resistant AML, Vibsanin A is a necessary component for evaluating PKC-mediated sensitization to TKIs. Its proven ability to synergize with TKIs to enhance differentiation and cell cycle arrest [1] makes it a critical research tool for validating combination therapy approaches. Use of other PKC activators would not replicate this specific synergistic mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vibsanin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.